2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

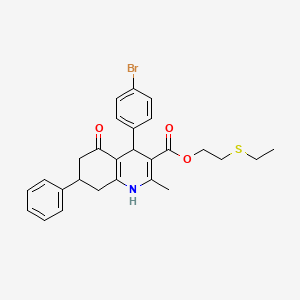

The compound 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic derivative of hexahydroquinoline, featuring a brominated aromatic system and a sulfur-containing ester moiety. Its structure comprises:

- Hexahydroquinoline core: A partially hydrogenated quinoline ring system with a ketone group at position 5 and a methyl substituent at position 2.

- 7-Phenyl group: A phenyl ring at position 7, contributing to steric bulk and π-π stacking capabilities.

- 2-(Ethylsulfanyl)ethyl ester: A thioether-linked ethyl ester at position 3, which may improve lipophilicity compared to conventional ethyl esters .

This compound is structurally analogous to other hexahydroquinoline derivatives explored in medicinal chemistry for their biological activities, such as antimicrobial or anti-inflammatory properties.

Properties

IUPAC Name |

2-ethylsulfanylethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrNO3S/c1-3-33-14-13-32-27(31)24-17(2)29-22-15-20(18-7-5-4-6-8-18)16-23(30)26(22)25(24)19-9-11-21(28)12-10-19/h4-12,20,25,29H,3,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCPNUPUQPJQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386486 | |

| Record name | ST017201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5714-03-4 | |

| Record name | ST017201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the bromophenyl group can form specific interactions with protein targets. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally similar hexahydroquinoline derivatives:

Electronic and Steric Effects

- Bromine vs. Hydroxyl/Fluorine Substituents : The 4-bromophenyl group in the target compound introduces steric bulk and polarizability, favoring halogen bonding interactions absent in hydroxyl- or fluorine-containing analogs .

- Cyclopentyl esters (e.g., ) further increase steric hindrance, affecting binding to biological targets.

Crystallographic and Conformational Insights

- Ring Puckering: The hexahydroquinoline core adopts a boat or chair conformation depending on substituents. For example, 4-aryl substituents (e.g., bromophenyl) may induce puckering deviations quantified via Cremer-Pople coordinates .

- Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., ) form intramolecular or intermolecular hydrogen bonds, stabilizing crystal lattices. The target compound’s bromine and sulfur atoms may instead favor van der Waals or halogen-mediated interactions .

Biological Activity

2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. The presence of diverse functional groups contributes to its unique reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 450.4 g/mol. The structure includes a bromophenyl group, an ethylsulfanyl group, and a carboxylate moiety which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24BrNO3S |

| Molecular Weight | 450.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | MSCWTCQWEMSIPH-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that compounds within the hexahydroquinoline class exhibit significant antimicrobial activity. Studies have shown that 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl has demonstrated effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulatory proteins. Notably, its bromophenyl group enhances interaction with specific targets involved in tumor progression.

Anti-inflammatory Effects

In preclinical models, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models of inflammation.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Protein Interactions : The bromophenyl group can engage with hydrophobic pockets in proteins, while the carboxylate moiety forms hydrogen bonds with amino acid residues.

- Enzyme Modulation : It may act as an inhibitor or modulator for enzymes involved in inflammation and cancer progression.

- Signal Transduction Pathways : The compound can influence pathways such as NF-kB and MAPK signaling, which are critical in inflammatory responses and cancer cell survival.

Case Studies

- Antimicrobial Evaluation : A study conducted on several derivatives of hexahydroquinolines found that the presence of the ethylsulfanyl group significantly enhanced antibacterial activity against Gram-positive bacteria compared to similar compounds lacking this moiety.

- Cancer Cell Line Studies : In tests involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting potential for development into a therapeutic agent.

- Inflammation Models : In vivo studies using murine models of arthritis demonstrated that administration of the compound led to reduced swelling and histological improvement in joint tissues due to decreased inflammatory cell infiltration.

Comparative Analysis

The biological activity of 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(Ethylsulfanyl)ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl | High | Moderate | High |

| 2-(Methylsulfanyl)ethyl 4-(bromophenyl)-2-methyl-5-oxo | Moderate | Low | Moderate |

| 2-(Ethoxy)ethyl 4-(3-bromophenyl)-2-methyl-5-oxo | Low | Moderate | Low |

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of an imine intermediate via condensation of a substituted benzaldehyde (e.g., 4-bromobenzaldehyde) with an amine under acidic catalysis.

- Step 2: Cyclization with a cyclohexanone derivative to construct the hexahydroquinoline core.

- Step 3: Introduction of the ethylsulfanyl ethyl ester group via nucleophilic substitution or esterification.

Q. Optimization strategies :

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to enhance cyclization efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene facilitates azeotropic removal of water during imine formation .

- Temperature : Controlled heating (80–120°C) balances reaction rate and side-product suppression .

Q. What spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. 2D NMR (COSY, HSQC) resolves overlapping signals in the hexahydroquinoline core .

- X-ray Crystallography : Provides absolute configuration and bond-length/angle data for the bromophenyl and ethylsulfanyl groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) and detects isotopic patterns from bromine .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s conformational stability?

- Step 1 : Perform molecular dynamics (MD) simulations to model solvent effects and thermal fluctuations on the hexahydroquinoline ring.

- Step 2 : Compare with X-ray crystallographic data to validate torsional angles and non-covalent interactions (e.g., C–H···O bonds) .

- Step 3 : Use solid-state NMR to probe dynamic behavior in crystalline vs. solution states .

- Case Study : Discrepancies in predicted vs. observed dihedral angles for the bromophenyl group were resolved by incorporating dispersion corrections in DFT calculations .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound’s biological targets?

- Analog Synthesis : Modify substituents (e.g., replace bromophenyl with chlorophenyl or methoxyphenyl) to assess steric/electronic effects on target binding .

- Biological Assays : Test analogs against enzymes (e.g., kinases) or receptors (e.g., GPCRs) linked to the compound’s putative mechanism. IC₅₀ values quantify potency differences .

- Computational Docking : Map substituent interactions with binding pockets using software like AutoDock Vina. For example, bromine’s hydrophobic bulk may enhance affinity for aromatic enzyme subpockets .

Q. What experimental approaches are recommended to investigate the compound’s metabolic stability in vitro?

- Liver Microsome Assays : Incubate the compound with human or rodent microsomes (e.g., 1 mg/mL protein, 37°C) and monitor depletion via LC-MS. Co-factors (NADPH) activate cytochrome P450 enzymes .

- Metabolite Identification : Use high-resolution LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. The ethylsulfanyl group is prone to oxidative cleavage, forming sulfoxide derivatives .

- CYP Inhibition Studies : Test the compound’s effect on CYP3A4/2D6 activity using fluorescent probes (e.g., midazolam for CYP3A4) to predict drug-drug interaction risks .

Q. How can researchers address discrepancies in reported biological activity data across different studies?

- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time. For example, conflicting IC₅₀ values in cancer cell lines may arise from differences in ATP levels in viability assays .

- Validate Target Engagement : Use biophysical methods (e.g., SPR, ITC) to measure direct binding affinity, reducing false positives from off-target effects .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile data from multiple studies, accounting for batch effects or methodological biases .

Q. What methodologies are suitable for studying the compound’s environmental fate and ecotoxicological impact?

- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers and monitor degradation kinetics via HPLC. The bromophenyl group may increase persistence due to reduced electron density .

- Bioaccumulation Assays : Measure logP (octanol-water partition coefficient) to predict lipid membrane penetration. A logP >3 suggests potential bioaccumulation in aquatic organisms .

- Ecotoxicology Models : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC₅₀) and teratogenicity. Structural analogs with chlorophenyl groups showed 48-h LC₅₀ values of 2–5 mg/L .

Q. How can the compound’s polymorphic forms be characterized, and what impact do they have on solubility?

- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., ethanol, acetonitrile) and analyze via PXRD to identify distinct crystalline phases .

- Solubility Studies : Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) to compare dissolution rates. A metastable polymorph may exhibit 2–3× higher solubility than the stable form .

- Thermodynamic Analysis : Perform DSC/TGA to map melting points and phase transitions. Polymorphs with lower melting points often have higher entropy and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.